escin Ib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

エシンは、主にセイヨウトチノキの種子から抽出されます。 抽出プロセスには、エタノールやメタノールなどの溶媒を使用してサポニン複合体を分離することが含まれます . 粗抽出物はその後、さまざまなクロマトグラフィー技術によって精製され、エシンが純粋な形で得られます .

工業生産方法

エシンの工業生産には、大規模な抽出および精製プロセスが含まれます。種子は最初に細かい粉末に粉砕され、その後溶媒抽出にかけられます。 抽出物は濃縮され、カラムクロマトグラフィーを使用して精製され、エシンが分離されます . この方法により、医薬品用途に適した高純度のエシンを高い収率で得ることができます。

化学反応の分析

反応の種類

エシンは、加水分解、酸化、エステル化など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾してその治療特性を強化するために不可欠です。

一般的な試薬と条件

加水分解: 酸性または酵素的な加水分解は、エシンをそのアグリコンと糖成分に分解するために使用されます.

酸化: 過酸化水素などの酸化剤を使用して、エシンの構造を修飾することができます.

エステル化: この反応には、アシル化剤を使用してエシンのエステルを形成し、その生物学的利用能を向上させることが含まれます.

生成される主な生成物

これらの反応から生成される主な生成物には、プロトエシゲニン、イソエシン、およびエシンのさまざまなエステル誘導体があります . これらの誘導体は、その増強された薬理学的活性について研究されています。

科学研究の応用

エシンは、さまざまな分野において、幅広い科学研究の応用範囲を持っています:

科学的研究の応用

Pharmacological Properties

1. Anti-Inflammatory Effects

Escin Ib exhibits potent anti-inflammatory properties. It has been shown to reduce capillary permeability and inhibit vascular permeability induced by various inflammatory agents such as bradykinin and histamine. In animal studies, this compound demonstrated a dose-dependent reduction in edema and inflammatory responses, making it a valuable candidate for treating conditions characterized by inflammation and swelling .

2. Venotonic Effects

this compound is recognized for its venotonic effects, which are beneficial in the management of chronic venous insufficiency. It enhances venous tone and reduces symptoms associated with venous disorders, such as pain and swelling in the legs. Clinical applications often include formulations containing this compound to alleviate symptoms in patients suffering from varicose veins and related conditions .

3. Antiedematous Activity

Research indicates that this compound effectively reduces edema formation. In controlled studies, it has been administered both intravenously and orally, showing significant efficacy in minimizing fluid accumulation in tissues following injury or inflammation . The compound's ability to modulate vascular permeability is crucial in its antiedematous action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Bioavailability : Studies indicate that this compound has poor oral bioavailability (<2%), suggesting that intravenous administration may be more effective for therapeutic outcomes .

- Metabolism : After administration, this compound can convert to isothis compound, which may enhance its therapeutic effects due to improved absorption characteristics .

- Half-Life and Duration of Action : The terminal half-life of this compound is extended when administered as part of a mixture containing multiple isomers, indicating that formulations with combined isomers may provide prolonged therapeutic effects compared to single-isomer preparations .

Case Studies

Several case studies highlight the clinical applications of this compound:

- Chronic Venous Insufficiency : A clinical trial involving patients with chronic venous insufficiency demonstrated significant improvements in symptoms such as leg heaviness and swelling after treatment with escin-containing formulations.

- Post-Surgical Edema : In post-operative patients, this compound was effective in reducing edema following surgical procedures, contributing to faster recovery times.

- Sports Medicine : Athletes using topical formulations containing this compound reported reduced swelling and pain after injuries, supporting its use in sports medicine .

作用機序

エシンは、複数のメカニズムを通じてその効果を発揮します:

類似化合物との比較

エシンは、その独特の特性により、しばしば他のサポニンやトリテルペノイドと比較されます:

特性

CAS番号 |

26339-90-2 |

|---|---|

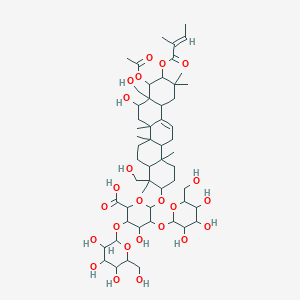

分子式 |

C55H86O24 |

分子量 |

1131.3 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |

InChIキー |

AXNVHPCVMSNXNP-JVDJOBJGSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

正規SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Key on ui other cas no. |

6805-41-0 26339-90-2 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

escin Ib escin-II |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。